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Compound of Interest

Compound Name:
(2-Chloro-5-

methoxyphenyl)methanamine

Cat. No.: B13519808

Get Quote

Introduction
(2-Chloro-5-methoxyphenyl)methanamine (also known as 2-Chloro-5-methoxybenzylamine)

is a disubstituted benzylamine derivative used primarily as a building block in the synthesis of

bioactive small molecules. Its structural core—containing an electron-withdrawing chlorine

atom ortho to the benzylic amine and an electron-donating methoxy group at the meta position

—provides a unique electronic profile for optimizing ligand-protein interactions.

This compound is distinct from its isomer, (5-chloro-2-methoxyphenyl)methanamine (CAS

181473-92-7), which is a precursor for sulfonylurea drugs like glyburide. The 2-chloro-5-

methoxy isomer is notably utilized in the development of phosphodiesterase (PDE) inhibitors.

Chemical Identity & Identifiers
The compound is most frequently handled and commercially available as its hydrochloride salt

due to the stability issues associated with free benzylic amines (e.g., oxidation, carbamate

formation).
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Identifier Value

IUPAC Name (2-Chloro-5-methoxyphenyl)methanamine

Common Name 2-Chloro-5-methoxybenzylamine

CAS Number (HCl Salt) 918868-21-0

CAS Number (Free Base)
Not widely assigned; often referenced by

structure.

Molecular Formula C₈H₁₀ClNO (Free base) / C₈H₁₁Cl₂NO (HCl salt)

Molecular Weight
171.62 g/mol (Free base) / 208.08 g/mol (HCl

salt)

SMILES COc1cc(CN)c(Cl)cc1

InChIKey
RWZYAGGXGHYGMB-UHFFFAOYSA-N (Free

base)

Critical Note on Isomerism: Researchers must verify the substitution pattern. The 2-chloro-5-

methoxy arrangement (Cl adjacent to the methylene bridge) is structurally distinct from the more

common 5-chloro-2-methoxy pattern. Confusing these isomers will lead to inactive analogs in

SAR studies.

Physicochemical Profile
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Property Data / Observation

Appearance
Yellow oil (Free base); White to off-white solid

(HCl salt).

Solubility

HCl Salt: Soluble in water, DMSO, methanol.

Free Base: Soluble in DCM, ethyl acetate;

sparingly soluble in water.

Acidity (pKa) ~9.0–9.5 (Conjugate acid of the amine).

LogP (Predicted)
~1.5 (Free base). Moderate lipophilicity suitable

for CNS penetration.

H-Bond Donors/Acceptors 1 Donor / 2 Acceptors.[1][2]

Synthetic Methodologies
Two primary routes are established for the synthesis of (2-Chloro-5-
methoxyphenyl)methanamine. The Reductive Amination route is preferred for small-scale

discovery due to milder conditions, while the Gabriel Synthesis is robust for larger scales where

isolating the pure amine salt is critical.

Route A: Reductive Amination (Preferred)
This route utilizes 2-Chloro-5-methoxybenzaldehyde (CAS 13719-61-4) as the starting material.

Imine Formation: The aldehyde is treated with an ammonia source (e.g., methanolic

ammonia or ammonium acetate) to form the intermediate imine.

Reduction: The imine is reduced in situ using Sodium Borohydride (NaBH₄) or Sodium

Cyanoborohydride (NaBH₃CN).

Workup: Acid-base extraction yields the free amine, which is then converted to the HCl salt

for storage.

Route B: Gabriel Synthesis (Patent Protocol)
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Cited in US Patent 6,384,080, this method avoids over-alkylation (formation of

secondary/tertiary amines).

Halogenation: 2-Chloro-5-methoxytoluene is brominated/chlorinated or (2-Chloro-5-

methoxyphenyl)methanol is treated with SOCl₂ to yield the benzyl halide.

Substitution: The benzyl halide reacts with Potassium Phthalimide to form N-(2-chloro-5-

methoxybenzyl)phthalimide.

Deprotection: Hydrazinolysis (Hydrazine hydrate) cleaves the phthalimide to release the

primary amine.

Synthetic Workflow Diagram

Route A: Reductive Amination

Route B: Gabriel Synthesis
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Caption: Comparison of Reductive Amination (Route A) and Gabriel Synthesis (Route B)

pathways.

Medicinal Chemistry Applications
cGMP-Phosphodiesterase Inhibition
The 2-chloro-5-methoxybenzyl moiety serves as a critical pharmacophore in the development

of cGMP-phosphodiesterase (PDE) inhibitors. In these structures, the benzylamine nitrogen
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typically forms part of a heterocyclic core (e.g., quinazoline or pyrimidine), positioning the

substituted phenyl ring to occupy a hydrophobic pocket within the enzyme.

Mechanism: The 2-Chloro substituent often restricts conformational freedom via steric clash

with the scaffold, locking the phenyl ring into a bioactive conformation.

Bioisosterism: The 5-Methoxy group acts as a hydrogen bond acceptor and metabolic

handle. It is often compared to a chloro or methyl group but offers distinct electrostatic

interactions with serine or threonine residues in the binding pocket.

Structural Alerts & Handling[1][2]
Benzylic Amine Reactivity: Like all primary benzylic amines, this compound is susceptible to

oxidation to the imine or aldehyde upon prolonged exposure to air. It readily reacts with

atmospheric CO₂ to form carbamate salts (appearing as a white crust on the oil).

Storage: Store the HCl salt under inert gas (Argon/Nitrogen) at 2–8°C. If using the free base,

prepare fresh or store as a solution in an anhydrous solvent.

Safety Information (MSDS Highlights)
GHS Classification:

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

Acute Toxicity: Harmful if swallowed.

Handling: Use a fume hood. Wear chemical-resistant gloves (Nitrile) and safety goggles. In

case of contact, rinse immediately with polyethylene glycol 400 or water.

References
US Patent 6,384,080 B1. Anthranilic acid derivatives as inhibitors of the cGMP-

phosphodiesterase. (2002). Describes the synthesis of 2-Chloro-5-methoxybenzylamine via
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Sigma-Aldrich. Product Specification: (2-Chloro-5-methoxyphenyl)methanamine
hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13519808?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

